molecular formula C23H18ClN3O2S B302568 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Katalognummer B302568
Molekulargewicht: 435.9 g/mol
InChI-Schlüssel: TUBUXQWXGUCCID-CPNJWEJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. This compound belongs to the class of pyrimidinediones and has a unique chemical structure that makes it suitable for various research studies.

Wirkmechanismus

The mechanism of action of 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not well understood. However, it is believed that this compound works by inhibiting certain enzymes or proteins in the body, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione are still being studied. However, it has been observed that this compound has the potential to modulate various pathways in the body, which may help in the treatment of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments include its unique chemical structure, which makes it suitable for various research studies. However, one of the limitations of using this compound is its complex synthesis process, which makes it difficult to produce in large quantities.

Zukünftige Richtungen

There are several future directions for the research on 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. Some of the potential areas of research include the development of new synthetic methods for producing this compound, the investigation of its potential use in the treatment of various diseases, and the exploration of its mechanism of action in the body.
Conclusion:
In conclusion, 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in the field of scientific research. Its unique chemical structure and potential applications make it a promising candidate for various research studies. Further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.

Synthesemethoden

The synthesis of 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the one-pot three-component reaction method. In this method, the reactants are mixed in the presence of a suitable catalyst, and the reaction proceeds to form the desired product.

Wissenschaftliche Forschungsanwendungen

The 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry, where it is being investigated for its potential use as a drug candidate for the treatment of various diseases.

Eigenschaften

Produktname

5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2,3-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Molekularformel

C23H18ClN3O2S

Molekulargewicht

435.9 g/mol

IUPAC-Name

(5E)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-1-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C23H18ClN3O2S/c1-14-5-3-7-20(15(14)2)27-22(29)19(21(28)25-23(27)30)13-18-6-4-12-26(18)17-10-8-16(24)9-11-17/h3-13H,1-2H3,(H,25,28,30)/b19-13+

InChI-Schlüssel

TUBUXQWXGUCCID-CPNJWEJPSA-N

Isomerische SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Cl)/C(=O)NC2=S)C

SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)C(=O)NC2=S)C

Kanonische SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)C(=O)NC2=S)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.